4,5-Dimethyl-9h-fluoren-9-one
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Overview
Description
4,5-Dimethyl-9h-fluoren-9-one is an organic compound with the molecular formula C15H12O. It is a derivative of fluorenone, characterized by the presence of two methyl groups at the 4 and 5 positions on the fluorenone structure. This compound is known for its bright yellow color and is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dimethyl-9h-fluoren-9-one can be synthesized through several methods. One common approach involves the oxidation of 4,5-dimethylfluorene using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an organic solvent like acetone or dichloromethane under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic oxidation of 4,5-dimethylfluorene using oxygen or air in the presence of a catalyst such as cobalt or manganese salts. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-9h-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to 4,5-dimethylfluorene or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or oxygen in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: 4,5-Dimethylfluorene or other reduced derivatives.
Substitution: Halogenated fluorenones or other substituted derivatives.
Scientific Research Applications
4,5-Dimethyl-9h-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,5-dimethyl-9h-fluoren-9-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or interfere with essential enzymatic processes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Fluorenone: The parent compound, lacking the methyl groups at the 4 and 5 positions.
4,5-Dimethylfluorene: The reduced form of 4,5-dimethyl-9h-fluoren-9-one.
2,7-Dimethylfluorenone: Another methylated derivative of fluorenone.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methyl groups at the 4 and 5 positions enhances its stability and reactivity compared to other fluorenone derivatives. This makes it particularly valuable in various chemical and industrial applications .
Properties
IUPAC Name |
4,5-dimethylfluoren-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-9-5-3-7-11-13(9)14-10(2)6-4-8-12(14)15(11)16/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDALENQKGIWENW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=CC=CC(=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567468 |
Source
|
Record name | 4,5-Dimethyl-9H-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41140-01-6 |
Source
|
Record name | 4,5-Dimethyl-9H-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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